- Preparation of quinoline compounds as antibacterial agents and uses thereof, World Intellectual Property Organization, , ,
Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)

96047-32-4 structure
Nombre del producto:3-Fluoro-4-methoxybenzyl Alcohol
Número CAS:96047-32-4
MF:C8H9FO2
Megavatios:156.154266119003
MDL:MFCD00070642
CID:800020
PubChem ID:2774550
3-Fluoro-4-methoxybenzyl Alcohol Propiedades químicas y físicas
Nombre e identificación
-
- Benzenemethanol,3-fluoro-4-methoxy-
- (3-fluoro-4-methoxyphenyl)methanol
- 3-FLUORO-4-METHOXYBENZYL ALCOHOL
- 3-Fluoro-4-methoxyphenylmethanol
- 3-Fluoro-4-methoxybenzenemethanol (ACI)
- AKOS000124779
- CS-0194748
- MFCD00070642
- PS-6575
- DTXSID50379096
- DB-088963
- 3-Fluoro-4-methoxyphenyl)methanol
- 3-Fluoro-4-methoxy-benzenemethanol
- HHWYYUUOGAUCKX-UHFFFAOYSA-N
- 96047-32-4
- SCHEMBL2382627
- EN300-129080
- SB83882
- E89373
- Z228585772
- (3-fluoro-4-methoxy-phenyl)methanol
- 3-Fluoro-4-methoxybenzyl Alcohol
-
- MDL: MFCD00070642
- Renchi: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
- Clave inchi: HHWYYUUOGAUCKX-UHFFFAOYSA-N
- Sonrisas: FC1C(OC)=CC=C(CO)C=1
Atributos calculados
- Calidad precisa: 156.05900
- Masa isotópica única: 156.059
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 119
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.5A^2
- Xlogp3: 1.1
Propiedades experimentales
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 251.4±25.0 °C at 760 mmHg
- Punto de inflamación: 122.7±19.7 °C
- índice de refracción: 1.51
- PSA: 29.46000
- Logp: 1.32660
- Presión de vapor: 0.0±0.5 mmHg at 25°C
3-Fluoro-4-methoxybenzyl Alcohol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Irritant
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Fluoro-4-methoxybenzyl Alcohol Datos Aduaneros
- Código HS:2909499000
- Datos Aduaneros:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Fluoro-4-methoxybenzyl Alcohol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D769836-25g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 25g |
$405 | 2023-09-02 | |
Fluorochem | 013838-5g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 5g |
£90.00 | 2022-03-01 | |
Alichem | A015000301-500mg |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 500mg |
$823.15 | 2023-08-31 | |
TRC | F401678-100mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D769836-5g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 5g |
$165 | 2024-06-07 | |
Enamine | EN300-129080-0.25g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 90% | 0.25g |
$26.0 | 2023-11-13 | |
Enamine | EN300-129080-10.0g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 10.0g |
$330.0 | 2023-02-15 | ||
Fluorochem | 013838-1g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 1g |
£30.00 | 2022-03-01 | |
Fluorochem | 013838-25g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 25g |
£328.00 | 2022-03-01 | |
Enamine | EN300-129080-10g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 90% | 10g |
$330.0 | 2023-11-13 |
3-Fluoro-4-methoxybenzyl Alcohol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Mechanochemical Palladium-Catalyzed Oxidative Esterification of AlcoholsACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Referencia
- Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazolesBioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether
Referencia
- Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compoundsCollection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Referencia
- Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone DerivativesChemical Biology & Drug Design, 2016, 88(1), 97-109,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 60 min, rt
Referencia
- Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidinesJournal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Referencia
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Referencia
- 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channelBioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307,
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides., European Patent Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Phenol derivatives, European Patent Organization, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
Referencia
- Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs, Japan, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivativesHayastani Kimiakan Handes, 2007, 60(1), 61-72,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Referencia
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 2 h, 0 °C
Referencia
- Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator, World Intellectual Property Organization, , ,
3-Fluoro-4-methoxybenzyl Alcohol Raw materials
- 3-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-methoxybenzaldehyde
- Methyl 3-fluoro-4-methoxybenzoate
- 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester
3-Fluoro-4-methoxybenzyl Alcohol Preparation Products
3-Fluoro-4-methoxybenzyl Alcohol Literatura relevante
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol

Pureza:99%
Cantidad:25g
Precio ($):355.0